molecular formula C16H24N6O B12226135 4-Tert-butyl-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyrimidine

4-Tert-butyl-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyrimidine

Cat. No.: B12226135
M. Wt: 316.40 g/mol
InChI Key: LVCJNIMFVBDQFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Tert-butyl-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine core substituted with a tert-butyl group and a piperazine ring The piperazine ring is further substituted with a 3-methyl-1,2,4-oxadiazol-5-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyrimidine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the pyrimidine core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative under acidic conditions.

    Introduction of the tert-butyl group: The tert-butyl group can be introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the piperazine ring: The piperazine ring can be synthesized through a cyclization reaction involving a suitable diamine and a dihaloalkane.

    Attachment of the oxadiazole moiety: The oxadiazole moiety can be introduced through a cyclization reaction involving a hydrazide and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the oxadiazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

4-Tert-butyl-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.

    Materials Science: It can be used in the synthesis of novel polymers and materials with unique properties.

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets may include neurotransmitter receptors, ion channels, and enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Tert-butyl-2,6-dimethyl-3,5-dinitroacetophenone: This compound shares the tert-butyl group and aromatic core but differs in its functional groups and overall structure.

    3-(4-(Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)propane-1-sulfonic acid: This compound shares the tert-butyl group and complex structure but differs in its triazole and sulfonic acid moieties.

Uniqueness

4-Tert-butyl-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyrimidine is unique due to its combination of a pyrimidine core, piperazine ring, and oxadiazole moiety. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications.

Properties

Molecular Formula

C16H24N6O

Molecular Weight

316.40 g/mol

IUPAC Name

5-[[4-(6-tert-butylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole

InChI

InChI=1S/C16H24N6O/c1-12-19-15(23-20-12)10-21-5-7-22(8-6-21)14-9-13(16(2,3)4)17-11-18-14/h9,11H,5-8,10H2,1-4H3

InChI Key

LVCJNIMFVBDQFK-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)CN2CCN(CC2)C3=NC=NC(=C3)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.